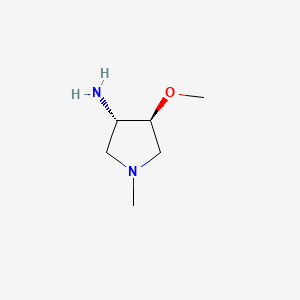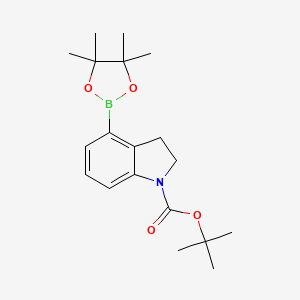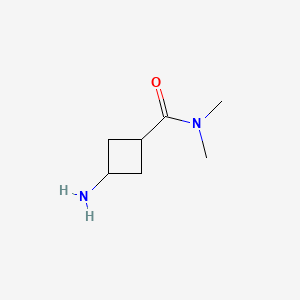
反式-4-甲氧基-1-甲基吡咯烷-3-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-4-Methoxy-1-methylpyrrolidin-3-amine is a chemical compound with the molecular formula C6H14N2O It is a heterocyclic amine that features a pyrrolidine ring substituted with a methoxy group and a methyl group
科学研究应用
Trans-4-Methoxy-1-methylpyrrolidin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic applications, including its role as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which is relevant in the treatment of neurological disorders such as Alzheimer’s disease.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Methoxy-1-methylpyrrolidin-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxy-1-methylpyrrolidine with an amine source under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of trans-4-Methoxy-1-methylpyrrolidin-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the final product in its pure form.
化学反应分析
Types of Reactions
Trans-4-Methoxy-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of trans-4-Methoxy-1-methylpyrrolidin-3-amine include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of trans-4-Methoxy-1-methylpyrrolidin-3-amine depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
作用机制
The mechanism of action of trans-4-Methoxy-1-methylpyrrolidin-3-amine involves its interaction with molecular targets such as NMDA receptors. As a non-competitive NMDA receptor antagonist, it blocks the excessive activity of glutamate, a neurotransmitter involved in learning and memory. This action helps to prevent excitotoxicity, which is a pathological process that can lead to neuronal damage and is implicated in various neurological disorders.
相似化合物的比较
Trans-4-Methoxy-1-methylpyrrolidin-3-amine can be compared with other similar compounds, such as:
- Trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride
- Trans-1-Ethyl-4-methoxy-3-pyrrolidinamine dihydrochloride
- Trans-4-Methoxy-3-pyrrolidinol hydrochloride
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of trans-4-Methoxy-1-methylpyrrolidin-3-amine lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics .
属性
CAS 编号 |
1212103-66-6 |
|---|---|
分子式 |
C6H14N2O |
分子量 |
130.19 g/mol |
IUPAC 名称 |
(3R,4R)-4-methoxy-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C6H14N2O/c1-8-3-5(7)6(4-8)9-2/h5-6H,3-4,7H2,1-2H3/t5-,6-/m1/s1 |
InChI 键 |
OHPHQGOFOZCOHP-PHDIDXHHSA-N |
SMILES |
CN1CC(C(C1)OC)N |
手性 SMILES |
CN1C[C@H]([C@@H](C1)OC)N |
规范 SMILES |
CN1CC(C(C1)OC)N |
同义词 |
trans-4-methoxy-1-methyl-3-pyrrolidinamine(SALTDATA: 2HCl) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[4-(Methylsulfonyl)phenyl]-5-(1-Boc-4-piperidyl)-1,2,4-oxadiazole](/img/structure/B581048.png)

![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine;dihydrochloride](/img/structure/B581055.png)


![6-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B581060.png)


